molecular formula C9H12ClNO2S B1600477 tert-Butyl (5-chlorothiophen-2-yl)carbamate CAS No. 63806-71-3

tert-Butyl (5-chlorothiophen-2-yl)carbamate

Cat. No. B1600477
CAS RN: 63806-71-3
M. Wt: 233.72 g/mol
InChI Key: SLZLJXFJTIAWMB-UHFFFAOYSA-N
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Description

“tert-Butyl (5-chlorothiophen-2-yl)carbamate” is a chemical compound with the IUPAC name tert-butyl (5-chloro-1H-1lambda3-thiophen-2-yl)carbamate . It has a molecular weight of 233.72 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12ClNO2S/c1-9(2,3)13-8(12)11-7-5-4-6(10)14-7/h4-5H,1-3H3,(H,11,12) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . The compound’s physicochemical properties include a number of heavy atoms: 14, a number of aromatic heavy atoms: 5, a fraction Csp3: 0.44, a number of rotatable bonds: 4, a number of H-bond acceptors: 2.0, and a number of H-bond donors: 1.0 .

Scientific Research Applications

Crystal Structure Analysis

tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, a derivative of tert-Butyl (5-chlorothiophen-2-yl)carbamate, is part of an isostructural family of compounds used in crystallography. These compounds exhibit interactions via bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds, contributing to the understanding of crystal structures (Baillargeon et al., 2017).

Catalysis in Organic Synthesis

Research into the tert-Butyl (5-chlorothiophen-2-yl)carbamate compounds includes studies on their role as intermediates in organic synthesis. For instance, the Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to in situ generated N-Boc Arylimines employs tert-Butyl carbamates, highlighting their significance in developing asymmetric synthesis processes (Storgaard & Ellman, 2009).

Hydrogen Bond Studies

In a study focusing on carbamate derivatives, including tert-butyl carbamates, the intricate network of hydrogen bonds forming three-dimensional architectures was examined. This research offers insights into molecular interactions and crystal engineering (Das et al., 2016).

Synthesis of Biologically Active Compounds

Tert-Butyl carbamates play a crucial role in synthesizing biologically active compounds. For example, tert-Butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate is a critical intermediate in the synthesis of omisertinib (AZD9291), demonstrating their relevance in medicinal chemistry (Zhao et al., 2017).

Deprotection Studies

Investigations into the deprotection of tert-butyl carbamates using aqueous phosphoric acid have been conducted. This research is crucial for understanding selective reactions in synthetic organic chemistry and the development of novel pharmaceuticals (Li et al., 2006).

Photovoltaic Materials

Tert-Butyl carbamates are also explored in the context of organic photovoltaic materials. Their role in synthesizing donor building blocks for organic photovoltaics exemplifies their application in renewable energy research (Chmovzh & Rakitin, 2021).

Drug Discovery and Development

These compounds are instrumental in drug discovery and development, as seen in the synthesis of novel protease inhibitors. Their role in building blocks for these inhibitors shows their potential in creating new treatments (Ghosh et al., 2017).

X-ray Diffraction and Crystallography

Their application extends to X-ray diffraction and crystallography, where they are used to understand molecularstructures and interactions. Studies like the synthetic and crystallographic examination of certain carbamate derivatives provide valuable insights into molecular conformations and intermolecular interactions (Kant et al., 2015).

Medicinal Chemistry

Tert-Butyl carbamates are significant in medicinal chemistry for synthesizing intermediates of natural products with cytotoxic activity. This showcases their utility in developing potential therapeutic agents (Tang et al., 2014).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

tert-butyl N-(5-chlorothiophen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-9(2,3)13-8(12)11-7-5-4-6(10)14-7/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZLJXFJTIAWMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469264
Record name tert-Butyl (5-chlorothiophen-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-chlorothiophen-2-yl)carbamate

CAS RN

63806-71-3
Record name tert-Butyl (5-chlorothiophen-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(5-chlorothiophen-2-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Triethylamine (1.25 ml) and diphenylphosphoryl azide (1.55 ml) were added to a suspension of 5-chlorothiophene-2-carboxylic acid (0.99 g) in toluene (20 ml), and the mixture was stirred at 80° C. for 1 hour. After the reaction mixture was cooled to room temperature, tert-butanol (2 ml) was added, and the mixture was heated under reflux for 19 hours. The reaction mixture was concentrated under reduced pressure, and methylene chloride (200 ml) was added to the resultant residue. The resultant mixture was successively washed with distilled water, a 10% aqueous solution of citric acid, distilled water, a saturated aqueous solution of sodium hydrogencarbonate and saturated aqueous solution of sodium chloride and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the residue was subjected to column chromatography on silica gel (hexane:ethyl acetate=4:1) to obtain tert-butyl 5-chloro-2-thienylcarbamate (1.05 g).
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BA Vega Alanis, L Wimmer, M Ernst… - Monatshefte für Chemie …, 2023 - Springer
The synthesis of novel pyrazolothienopyridinone derivatives as potential GABA A receptor modulators was performed and is herein described. A crucial step of the synthesis involving …
Number of citations: 0 link.springer.com
BAV Alanis, L Wimmer, M Ernst, M Schnürch… - 2023
Number of citations: 0

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